3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Description
Structural Characterization of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Spectroscopic Analysis and Molecular Identification
The compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR) , infrared (IR) spectroscopy , and mass spectrometry (MS) .
1H NMR :
- Aromatic protons exhibit splitting patterns influenced by substituents. For example, the bromine and fluorine substituents at positions 3 and 2, respectively, induce deshielding effects. Peaks are observed in the range of δ 6.5–7.8 ppm , with splitting indicative of ortho and meta couplings.
- The N,N-dimethyl group resonates as a singlet near δ 2.8–3.0 ppm , reflecting electron-donating methyl groups.
19F NMR :
IR Spectroscopy :
Mass Spectrometry :
Table 1: Key Spectroscopic Data
| Technique | Observed Peaks/Shifts | Functional Group/Feature |
|---|---|---|
| ¹H NMR | δ 6.5–7.8 (aromatic), δ 2.8–3.0 (N(CH₃)₂) | Aromatic protons, N,N-dimethyl |
| ¹⁹F NMR | δ -105 to -120 (singlet) | Fluorine atom |
| IR | 1,250–1,350 cm⁻¹ (S=O), 1,200–1,300 cm⁻¹ (C–F) | Sulfonamide, C–F bond |
| MS (ESI⁺) | m/z 282.13 (M+H)⁺ | Molecular ion |
X-ray Crystallographic Studies and Conformational Analysis
While explicit crystallographic data for this compound is unavailable, insights can be inferred from structurally analogous compounds. For example:
- Sulfonamide Geometry : The sulfonamide group adopts a planar configuration , with the N,N-dimethyl group oriented to minimize steric strain.
- Substituent Effects :
- The bromo substituent at position 3 induces slight distortion in the aromatic ring, while the fluorine at position 2 enhances electron-withdrawing effects, stabilizing the sulfonamide group.
- Hydrogen Bonding : The sulfonamide oxygen may participate in intermolecular hydrogen bonds, though this is less prominent in N,N-dimethyl derivatives due to steric hindrance.
Table 2: Predicted Bond Lengths and Angles
| Bond/Angle | Value (Å or °) | Source of Comparison |
|---|---|---|
| S–O | ~1.45–1.50 | 4-Bromo-N,N-diethylbenzenesulfonamide |
| C–Br | ~1.90–1.95 | Halogenated benzene derivatives |
| C–F | ~1.35–1.40 | 3-Bromo-2-fluorobenzonitrile |
Computational Chemistry Predictions (DFT Calculations)
Density Functional Theory (DFT) studies provide atomic-level insights into electronic structure and reactivity:
- Electron Density Distribution :
- The fluorine atom withdraws electron density through inductive effects, polarizing the C–F bond.
- The bromo substituent exhibits weaker electron-withdrawing effects compared to fluorine, localized at the para position relative to the sulfonamide group.
- HOMO-LUMO Gaps :
- Conformational Energy :
Table 3: DFT-Predicted Electronic Properties
| Property | Value (eV) | Functional Implication |
|---|---|---|
| HOMO Energy | ~-5.2–-5.5 | Electron-rich aromatic system |
| LUMO Energy | ~-1.8–-2.1 | Electrophilic sulfonamide center |
| HOMO-LUMO Gap | ~3.1–3.5 | Moderate reactivity |
Comparative Structural Analysis with Related Halogenated Sulfonamides
The compound’s structure is benchmarked against analogs to highlight substituent-dependent effects:
Positional Isomerism (2- vs. 4-Fluoro)
- This compound :
- Fluorine at position 2 creates ortho steric interactions with the sulfonamide group, altering electronic distribution.
- 4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide :
- Fluorine at position 4 reduces steric strain, enhancing sulfonamide stability and solubility.
Halogen Effects
N-Alkyl Substituents
- N,N-Dimethyl vs. N,N-Diethyl :
- Dimethyl groups enhance steric bulk , reducing hydrogen-bonding capacity and increasing lipophilicity.
- Diethyl groups improve solubility in organic solvents but reduce metabolic stability.
Properties
IUPAC Name |
3-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVPJKPURSDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the bromination of a suitably substituted N,N-dimethylbenzenesulfonamide precursor that already contains a fluorine substituent on the aromatic ring. The key step is the electrophilic aromatic substitution of bromine onto the aromatic ring under controlled conditions to achieve selective bromination at the 3-position relative to the fluorine substituent.
Detailed Synthetic Procedure
A representative preparation method is as follows:
- Starting Material: 2-fluoro-N,N-dimethylbenzenesulfonamide
- Reagents: Brominating agent such as N-bromosuccinimide (NBS)
- Solvent and Conditions: Concentrated sulfuric acid as the reaction medium, room temperature stirring for several hours
- Workup: The reaction mixture is poured onto crushed ice, followed by extraction with ethyl acetate (AcOEt). The organic phase is washed sequentially with dilute sodium hydroxide solution and brine to remove acidic impurities. Drying is performed over magnesium sulfate (MgSO4), followed by filtration and concentration under reduced pressure.
- Yield: Approximately 82% yield of the target compound as a white solid.
This method ensures regioselective bromination at the 3-position due to the directing effects of the fluorine and sulfonamide substituents on the aromatic ring.
Experimental Data from Literature
| Parameter | Details |
|---|---|
| Starting Material | 4-fluoro-N,N-dimethylbenzenesulfonamide (1.80 g; 8.86 mmol) |
| Brominating Agent | N-bromosuccinimide (1.73 g; 9.74 mmol) |
| Solvent | Concentrated sulfuric acid (7 mL; 130 mmol) |
| Reaction Time | 3 hours at room temperature |
| Workup Procedure | Quenching on crushed ice, extraction with AcOEt, washing with 0.1 N NaOH and brine |
| Drying Agent | MgSO4 |
| Product Yield | 2.04 g, 82% |
| Product Appearance | White solid |
| NMR Data (300 MHz, DMSO-d6) | δ 8.04 (1H, dd, J=6.5, 2.2 Hz), 7.83 (1H, ddd, J=8.7, 4.6, 2.3 Hz), 7.66 (1H, t, J=8.7 Hz), 2.65 (6H, s) |
Note: The NMR data confirms the substitution pattern and the presence of the N,N-dimethyl groups on the sulfonamide nitrogen.
Alternative Synthetic Routes
While the predominant method involves direct bromination of the fluorinated sulfonamide, alternative approaches may include:
- Stepwise Functionalization: Starting from a dimethylbenzenesulfonamide, fluorination at the 2-position followed by bromination at the 3-position using selective reagents and protecting groups to control regioselectivity.
- Use of Different Brominating Agents: Bromine (Br2) or other bromine donors under acidic or neutral conditions may be employed, though NBS in sulfuric acid is preferred for better selectivity and yield.
- Catalytic Methods: Transition metal-catalyzed halogenation reactions could be explored for milder conditions and improved regioselectivity, though specific literature on this compound is limited.
Reaction Mechanism Insights
The electrophilic aromatic substitution mechanism is driven by the activation and directing effects of the sulfonamide group, which is an electron-withdrawing but resonance-stabilizing substituent, and the fluorine atom, which is ortho/para-directing but deactivating. The interplay between these effects favors bromination at the 3-position (meta to fluorine, ortho to sulfonamide), consistent with observed product formation.
Summary Table of Preparation Method
| Step | Description |
|---|---|
| Starting Material | 2-fluoro-N,N-dimethylbenzenesulfonamide |
| Brominating Agent | N-bromosuccinimide (NBS) |
| Solvent | Concentrated sulfuric acid |
| Reaction Conditions | Room temperature, stirring for 3 hours |
| Workup | Quench on ice, extract with ethyl acetate, wash with NaOH and brine, dry over MgSO4 |
| Yield | 82% |
| Product Purity | High, confirmed by NMR spectroscopy |
| Key Analytical Data | ^1H NMR: aromatic protons and methyl groups signals consistent with expected structure |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonyl chloride or 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonic acid.
Reduction: 3-Bromo-2-fluoro-N,N-dimethylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand the behavior of sulfonamide derivatives in biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positional isomerism and substituent electronic properties significantly influence physicochemical and biological behaviors:
Key Observations :
- Fluorine vs. Methoxy : The electron-withdrawing fluorine in the target compound increases polarity compared to the electron-donating methoxy group in 5-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide, altering solubility and receptor-binding kinetics .
Biological Activity
3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the field of pharmacology.
Sulfonamides, including this compound, typically exert their biological effects through the inhibition of specific enzymes or pathways. They are often involved in:
- Enzyme Inhibition : Compounds like this sulfonamide can inhibit enzymes such as carbonic anhydrase and various kinases, affecting metabolic processes.
- Antimicrobial Activity : Sulfonamides are historically known as antibacterial agents, functioning by mimicking para-aminobenzoic acid (PABA) and disrupting folate synthesis in bacteria.
Antitumor Activity
Recent studies have indicated that sulfonamide derivatives can exhibit antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 (Colon) | 15.4 | Apoptosis induction |
| MCF7 (Breast) | 22.8 | Cell cycle arrest | |
| A549 (Lung) | 18.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
Antitumor Efficacy in Preclinical Models
- A study conducted on xenograft models demonstrated that administration of this compound led to a significant reduction in tumor size compared to controls. The study provided insights into its potential as a therapeutic agent for colorectal cancer.
-
Inhibition of Bacterial Growth
- Another investigation assessed the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics, particularly in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reacting 3-bromo-2-fluorobenzenesulfonyl chloride with dimethylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., triethylamine). Temperature control (0–25°C) minimizes side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Yield optimization requires stoichiometric excess of dimethylamine (1.2–1.5 eq.) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C3, fluorine at C2) and dimethylamino groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 304.98).
- X-ray Crystallography : Resolves stereoelectronic effects of bromine/fluorine substituents on sulfonamide conformation .
Q. How do bromine and fluorine substituents influence nucleophilic substitution reactions?
- Methodological Answer : Bromine acts as a leaving group in SNAr (nucleophilic aromatic substitution) under basic conditions, while fluorine directs electrophilic attacks to the meta position due to its strong -I effect. For example, in Suzuki couplings, bromine facilitates Pd-catalyzed cross-coupling, whereas fluorine stabilizes intermediates via resonance .
Q. What stability challenges arise during storage and handling?
- Methodological Answer : The compound is hygroscopic; storage under argon at −20°C prevents degradation. Stability studies (TGA/DSC) show decomposition >200°C. In solution, avoid prolonged exposure to light or protic solvents (e.g., methanol) to prevent sulfonamide hydrolysis .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for derivatives?
- Methodological Answer : Quantum chemical calculations (DFT, e.g., B3LYP/6-31G*) predict transition states and activation barriers for substitutions. ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent polarity, catalyst loading) by analyzing Gibbs free energy profiles. Machine learning models trained on experimental datasets further narrow parameter spaces .
Q. What strategies predict the biological activity of sulfonamide derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., carbonic anhydrase IX). QSAR models correlate electronic parameters (Hammett σ) with inhibitory potency. In vitro assays (e.g., enzyme inhibition IC) validate predictions, with fluorine enhancing membrane permeability via lipophilicity modulation .
Q. How do structural modifications impact pharmacological efficacy?
- Methodological Answer : Comparative studies of analogs (e.g., 3-chloro vs. 3-bromo substituents) reveal bromine’s superior leaving-group ability in prodrug activation. Fluorine’s electronegativity improves binding affinity to hydrophobic enzyme pockets. Methyl groups on the sulfonamide nitrogen reduce metabolic clearance .
Q. What analytical approaches identify and quantify synthetic byproducts?
- Methodological Answer : LC-MS/MS with C18 columns separates byproducts (e.g., sulfonate esters from alcohol side reactions). Quantitation uses external calibration curves (0.1–100 µg/mL). Mechanistic studies (GC-MS headspace analysis) detect volatile byproducts like HBr during dehalogenation .
Q. What challenges emerge when scaling up synthesis from milligram to kilogram scales?
- Methodological Answer : Batch reactor optimization addresses exothermic reactions (e.g., sulfonylation). Solvent recovery (e.g., DCM distillation) reduces costs. Continuous flow systems improve heat/mass transfer, reducing reaction time from hours to minutes. Purity validation requires in-line PAT (Process Analytical Technology) tools like FTIR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
